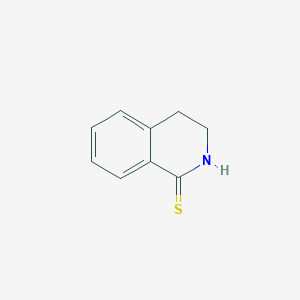

1,2,3,4-Tetrahydroisoquinoline-1-thione

Descripción

1,2,3,4-Tetrahydroisoquinoline-1-thione (C₉H₉NS) is a sulfur-containing tetrahydroisoquinoline (TIQ) derivative characterized by a thione (-C=S) group at the 1-position of its heterocyclic scaffold. Its molecular structure (SMILES: C1CNC(=S)C2=CC=CC=C21) and stereoelectronic properties distinguish it from other TIQ analogs . The thione group confers unique reactivity, influencing hydrogen bonding, metabolic stability, and interactions with biological targets.

Propiedades

IUPAC Name |

3,4-dihydro-2H-isoquinoline-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXWBCKPECPALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=S)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384977 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6552-60-9 | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline-1-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Overview

The most established method involves the conversion of 3,4-dihydro-2H-isoquinolin-1-one to 1,2,3,4-tetrahydroisoquinoline-1-thione by treatment with tetraphosphorus decasulfide (P4S10) in an inert atmosphere under reflux conditions.

Reaction Conditions and Yield

- Reagents: 3,4-Dihydro-2H-isoquinolin-1-one, tetraphosphorus decasulfide

- Solvent: Dichloromethane

- Temperature: Reflux

- Time: Approximately 5 hours

- Atmosphere: Inert (e.g., nitrogen or argon)

- Yield: Up to 91%

- Reference: Cho et al., Tetrahedron, 2010, vol. 66, p. 5583-5588

Mechanistic Insight

Tetraphosphorus decasulfide acts as a thionating agent, replacing the carbonyl oxygen of the isoquinolinone with sulfur, thus forming the thione functionality at the 1-position of the tetrahydroisoquinoline ring.

Flow-Microreactor Mediated Synthesis of 1,2,3,4-Tetrahydroisoquinolines (General THIQs)

Method Overview

Although this method primarily targets 1,2,3,4-tetrahydroisoquinolines, it provides a modern approach that could be adapted for thione derivatives. The process involves lateral lithiation of aziridines followed by thermally induced isomerization in a flow microreactor system.

Reaction Conditions and Advantages

- Starting Material: Laterally lithiated aziridine

- Process: Thermally induced isomerization in a flow microreactor

- Control: Precise temperature control allows fast, efficient, and reproducible synthesis

- Potential Application: Could be adapted for functionalized thione derivatives by subsequent sulfur incorporation

- Reference: WILEY-VCH, 2013

Thionation of Amides Using Lawesson’s Reagent

Method Overview

This method involves the synthesis of tetrahydroisoquinoline carboxamides followed by their conversion to thioamides using Lawesson’s reagent, a well-known thionating agent.

Reaction Sequence

- Preparation of N-functionalized tetrahydroisoquinoline-3-carboxamides via coupling of amines with activated carboxylic acid derivatives.

- Thionation of amides to thioamides using Lawesson’s reagent.

- Removal of protecting groups to yield the desired thioamide derivatives.

Yields and Details

| Step | Product Type | Reagent/Condition | Yield (%) |

|---|---|---|---|

| Amide formation | N-functionalized amides | Ethyl chloroformate or DCC activation | 59–65 |

| Thionation | Thioamides | Lawesson’s reagent | 50–52 |

| Deprotection | Final thioamide | Trifluoroacetic acid (TFA) | 68–77 |

- Reference: Heterocycles, Vol. 89, No. 8, 2014

Alternative Synthetic Routes and Modifications

Preparation via Reduction and Salt Formation

- Starting from 1-phenyl-3,4-dihydroisoquinoline derivatives, reduction with sodium borohydride in methanol at 25 °C yields 1-phenyl-1,2,3,4-tetrahydroisoquinoline with high yield (~99%).

- Subsequent formation of tartrate salts and pH adjustment steps afford optically active tetrahydroisoquinoline derivatives.

- These methods, while focused on 1-phenyl derivatives, provide insights into the preparation of tetrahydroisoquinoline frameworks that can be adapted for thione synthesis.

- Reference: Chinese patent CN103159677A, 2013

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionation of isoquinolinone | 3,4-Dihydro-2H-isoquinolin-1-one | Tetraphosphorus decasulfide | Reflux in dichloromethane, inert atmosphere, 5 h | 91 | Direct thionation to 1-thione |

| Flow microreactor synthesis | Lithiated aziridine | Thermal isomerization | Flow microreactor, precise temperature control | Not specified | Efficient, reproducible; adaptable |

| Thionation of amides | N-functionalized tetrahydroisoquinoline-3-carboxamides | Lawesson’s reagent | Room temp, followed by TFA deprotection | 50–77 | Multi-step, functionalized derivatives |

| Reduction and salt formation | 1-phenyl-3,4-dihydroisoquinoline | Sodium borohydride, D-tartrate | 25–70 °C, crystallization | Up to 99 (reduction) | For tetrahydroisoquinoline framework |

Research Findings and Considerations

- The use of tetraphosphorus decasulfide remains the most direct and high-yielding method for preparing this compound from the corresponding isoquinolinone.

- Flow microreactor technology offers advantages in thermal control and reproducibility, which could be exploited for scale-up or functionalized derivatives.

- Thionation of amides with Lawesson’s reagent provides access to thioamide derivatives, expanding the chemical space of tetrahydroisoquinoline thiones with potential biological activity.

- Alternative synthetic routes involving reduction and salt formation are valuable for preparing chiral tetrahydroisoquinoline intermediates, which may be further functionalized to thiones.

Análisis De Reacciones Químicas

1,2,3,4-Tetrahydroisoquinoline-1-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrahydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

1,2,3,4-Tetrahydroisoquinoline-1-thione and its derivatives are known for their significant biological activities. Research indicates that these compounds exhibit a wide range of pharmacological effects, including:

- Neuroprotective Properties : The derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to protect against neurotoxins such as MPTP and rotenone. It functions through mechanisms like monoamine oxidase inhibition and free radical scavenging, which are crucial in the context of neurodegenerative diseases like Parkinson's disease .

- Antioxidant Activity : The compound demonstrates antioxidant capabilities that contribute to its neuroprotective effects. This is particularly relevant in preventing oxidative stress-associated damage in neuronal cells .

- Anti-addictive Effects : Studies have suggested that 1-methyl-1,2,3,4-tetrahydroisoquinoline may attenuate cravings in models of cocaine addiction, indicating potential applications in treating substance abuse disorders .

Structural Activity Relationship (SAR)

The structural activity relationship studies of 1,2,3,4-tetrahydroisoquinoline derivatives reveal insights into how modifications to the molecular structure influence biological activity. For instance:

- Substituent Variations : Different substitutions on the tetrahydroisoquinoline scaffold can enhance or diminish biological activity. Research has identified specific groups that optimize neuroprotective properties while maintaining low toxicity levels .

- Synthetic Strategies : Various synthetic methods have been developed to create novel derivatives with improved pharmacological profiles. These include multi-step synthesis routes that allow for the introduction of diverse functional groups at specific positions on the isoquinoline ring .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Case Studies and Research Findings

Several case studies highlight the potential of this compound in clinical settings:

- A study demonstrated that specific analogs could significantly reduce symptoms associated with neurodegenerative disorders in rodent models by enhancing dopaminergic signaling pathways .

- Another investigation into the compound's antimicrobial properties revealed effective inhibition of bacterial growth in vitro, suggesting a role as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-1-thione involves its interaction with various molecular targets and pathways. The compound exerts its effects through the inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways . For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The 1-thione derivative is compared with structurally related TIQs (Table 1), highlighting substituent-driven differences in biological activity and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected TIQ Derivatives

Pharmacological and Toxicological Profiles

- 1-MeTIQ : Demonstrates neuroprotection by reducing TBARS (oxidative stress markers) and DAT inhibition in MPTP-treated mice. Over 90% of the compound remains unmetabolized in the brain, indicating BBB permeability .

- N-Methyl-TIQ: Endogenous N-methylation of TIQs generates neurotoxic isoquinolinium ions via MAO oxidation, mirroring MPTP’s mechanism in Parkinson’s disease .

- 4-Aryl-TIQs : Cherylline analogs exhibit cytotoxicity against cancer cell lines (e.g., Crinum alkaloids), though their BBB penetration is poorly characterized .

Metabolic and Pharmacokinetic Behavior

- 1-Thione vs. 1-MeTIQ : Unlike 1-MeTIQ, which is excreted 72% unchanged in rats, the thione derivative’s metabolism is unstudied. The thione group may resist hepatic oxidation, prolonging half-life .

- BBB Penetration : Both 1-MeTIQ and TIQ achieve brain concentrations 4.5× higher than blood levels, but 1-thione’s polar thione group could reduce passive diffusion .

- Oxidative Pathways: N-Methyl-TIQ is oxidized to isoquinolinium ions by MAO, whereas 1-thione’s sulfur may redirect metabolism toward sulfoxidation or glutathione conjugation .

Structure-Activity Relationships (SAR)

- methyl (-CH₃) or hydrogen (-H) substituents. N-Methylation at position 1 (vs. nitrogen) increases neurotoxicity risk due to MAO-mediated oxidation .

- Aromatic Substitutions :

- 6,7-Dimethoxy groups enhance affinity for adrenergic receptors, while 4-aryl groups improve anticancer activity .

Actividad Biológica

1,2,3,4-Tetrahydroisoquinoline-1-thione (THIQ) is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The structure of this compound features a tetrahydroisoquinoline core with a thione functional group. This unique structure contributes to its biological activities. The compound can exist in different tautomeric forms, influencing its reactivity and interaction with biological targets.

Antitumor Activity

Recent studies have shown that THIQ derivatives exhibit significant antitumor properties. For instance, a series of synthesized THIQ compounds were evaluated for their activity against colon cancer cell lines. Notably, compounds GM-3-18 and GM-3-121 demonstrated IC50 values of 0.9 μM to 10.7 μM and 1.72 μM respectively for KRas inhibition and anti-angiogenesis activity .

| Compound | Activity Type | IC50 (μM) |

|---|---|---|

| GM-3-18 | KRas Inhibition | 0.9 - 10.7 |

| GM-3-121 | Anti-Angiogenesis | 1.72 |

Antimicrobial Activity

THIQ compounds have also been investigated for their antimicrobial properties. A study synthesized novel piperidinyl derivatives from THIQ and assessed their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited promising antibacterial and antifungal activity .

Neuroprotective Effects

The neuroprotective potential of THIQ has been highlighted in several studies focusing on neurodegenerative disorders. THIQ analogs have shown activity against neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant properties .

The mechanisms by which THIQ exerts its biological effects are multifaceted:

- Inhibition of Enzymes : THIQ compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Interaction : Molecular docking studies suggest that THIQ derivatives interact with specific receptors such as KRas and VEGF, leading to reduced tumor growth and angiogenesis .

- Oxidative Stress Modulation : Some studies indicate that THIQ can reduce oxidative stress in cells, which is crucial for neuroprotection and anti-inflammatory effects .

Case Studies

- Antiglioma Agents : A study synthesized novel THIQ analogs specifically targeting glioma cells, demonstrating significant cytotoxic effects with IC50 values as low as 0.31 µM against various cancer cell lines .

- Synthesis of Anti-Angiogenic Compounds : Research involving the synthesis of tetrahydroisoquinoline derivatives revealed that modifications at specific positions on the isoquinoline scaffold enhanced anti-angiogenic activity significantly .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2,3,4-tetrahydroisoquinoline derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-step synthesis from phenethylamine involves (i) acetylation with acetyl chloride, (ii) cyclization using polyphosphoric acid (PPA), and (iii) reduction with potassium borohydride. This route minimizes byproducts and uses cost-effective reagents . For functionalized derivatives, oxidative Ugi-type reactions with IBX (2-iodoxybenzoic acid) enable simultaneous N- and C1-functionalization, achieving yields up to 85% under mild conditions .

- Key Variables : Temperature control during cyclization (PPA at 80–100°C) and stoichiometric ratios in reduction steps are critical for purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tetrahydroisoquinoline derivatives?

- Methodological Answer :

- NMR : -NMR confirms regioselectivity in cyclization steps (e.g., distinguishing between spirocyclic vs. linear isomers) .

- X-ray Crystallography : Resolves stereochemical ambiguity in spiroheterocyclic derivatives, revealing conformational differences between solid-state (crystallohydrate) and solution phases .

- Mass Spectrometry : High-resolution MS validates molecular formulas for novel derivatives, such as 2-(2-iodophenyl)-substituted analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., N-methylation or spirocyclic substitution) affect neuroprotective or neurotoxic activity?

- Methodological Answer :

- Neuroprotection : 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) acts as a reversible MAO-A/B inhibitor (IC ~10–50 µM) and prevents MPTP-induced dopamine depletion in murine models by reducing lipid peroxidation (TBARS levels decrease by 40–60%) .

- Neurotoxicity : Unsubstituted tetrahydroisoquinolines (TIQs) exhibit stereospecific toxicity; (R)-enantiomers of 1-MeTIQ show higher affinity for dopamine transporters (DAT) than (S)-enantiomers, correlating with oxidative stress pathways .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. neurotoxicity)?

- Methodological Answer : Contradictions arise from stereochemistry, dosage, and model systems. For example:

- MPTP vs. 1-MeTIQ : MPTP (a TIQ analog) induces Parkinsonism via mitochondrial Complex I inhibition, while 1-MeTIQ upregulates antioxidant enzymes (e.g., glutathione peroxidase) .

- Dosage Dependency : Low-dose 1-MeTIQ (10 mg/kg) is neuroprotective, but high doses (>50 mg/kg) may inhibit DAT non-selectively, causing toxicity .

- Resolution Approach : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to define therapeutic windows and enantiomer-specific activity .

Q. How can tetrahydroisoquinoline derivatives be functionalized for targeted drug delivery (e.g., anticancer or antiepileptic applications)?

- Methodological Answer :

- Anticancer Agents : Spirocyclic pyrrolidine derivatives act as IAP (inhibitor of apoptosis protein) antagonists, synthesized via Pd-catalyzed cross-coupling. In vitro IC values range from 0.1–5 µM in leukemia cell lines .

- Antiepileptic Synergy : 1-MeTIQ enhances the efficacy of gabapentin and levetiracetam in maximal electroshock (MES) models by modulating GABAergic transmission. Co-administration reduces ED values by 30–50% .

- Functionalization Techniques : Ugi-type multicomponent reactions introduce iodobenzoyl or propioloyl groups at C1, improving blood-brain barrier permeability .

Critical Considerations for Researchers

- Stereochemical Purity : Use chiral stationary phases (e.g., (+)-tartaric acid) to resolve enantiomers, as biological activity is highly stereospecific .

- Toxicity Screening : Prioritize in vitro mitochondrial toxicity assays (e.g., Seahorse analysis) before in vivo studies to avoid neurotoxic outcomes .

- Data Reproducibility : Standardize cyclization conditions (e.g., PPA batch variability) and solvent systems (e.g., DCM vs. THF) to ensure consistent yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.